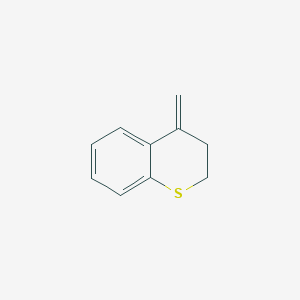
3-Ethyl-3,5,5-trimethylheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3,5,5-trimethylheptan-4-one is an organic compound with the molecular formula C12H24O . It is a ketone, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its branched hydrocarbon chain, which includes ethyl and trimethyl groups attached to a heptane backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,5,5-trimethylheptan-4-one typically involves the alkylation of a suitable ketone precursor. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the selective formation of the desired ketone. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3,5,5-trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic attacks.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted ketones or alcohols.
Applications De Recherche Scientifique
3-Ethyl-3,5,5-trimethylheptan-4-one has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3,5,5-trimethylheptan-4-one involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or covalent interactions with active sites of enzymes, influencing their activity. The branched hydrocarbon chain may also affect the compound’s solubility and membrane permeability, impacting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-pentanol: A branched alcohol with similar structural features.
2,2,4-Trimethylpentane: A branched hydrocarbon with a similar carbon skeleton.
4-Methyl-2-pentanone: A ketone with a comparable carbonyl group and branching.
Uniqueness
3-Ethyl-3,5,5-trimethylheptan-4-one is unique due to its specific branching pattern and the presence of both ethyl and trimethyl groups. This structural arrangement imparts distinct chemical and physical properties, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
61065-33-6 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
3-ethyl-3,5,5-trimethylheptan-4-one |
InChI |
InChI=1S/C12H24O/c1-7-11(4,5)10(13)12(6,8-2)9-3/h7-9H2,1-6H3 |
Clé InChI |
YSSKIDHEFRHEHU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)C(C)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)

![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)






